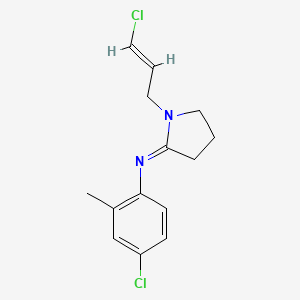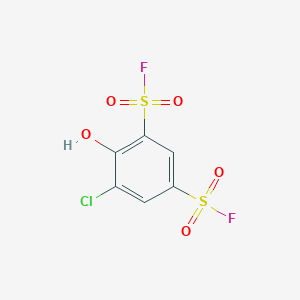
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a hydroxy group, and two sulfonyl fluoride groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride typically involves the sulfonation of 5-chloro-4-hydroxybenzene followed by the introduction of sulfonyl fluoride groups. The reaction conditions often require the use of strong acids such as sulfuric acid and chlorosulfonic acid. The process can be summarized as follows:
Sulfonation: 5-Chloro-4-hydroxybenzene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.
Fluorination: The sulfonic acid groups are then converted to sulfonyl fluoride groups using chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The chloro and hydroxy groups can influence the reactivity of the benzene ring towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.
科学研究应用
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug candidates.
作用机制
The mechanism of action of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride groups act as electrophilic centers, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxy and chloro groups can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
5-Chloro-4-hydroxybenzene-1,3-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonyl fluoride groups.
4-Hydroxybenzene-1,3-disulfonyl difluoride: Lacks the chloro group, affecting its reactivity and applications.
5-Bromo-4-hydroxybenzene-1,3-disulfonyl difluoride: Contains a bromo group instead of a chloro group, leading to different reactivity patterns.
Uniqueness
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is unique due to the presence of both chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
25314-25-4 |
|---|---|
分子式 |
C6H3ClF2O5S2 |
分子量 |
292.7 g/mol |
IUPAC 名称 |
5-chloro-4-hydroxybenzene-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O5S2/c7-4-1-3(15(8,11)12)2-5(6(4)10)16(9,13)14/h1-2,10H |
InChI 键 |
KAGYNBOSIIDNFC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


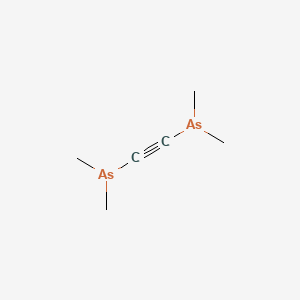
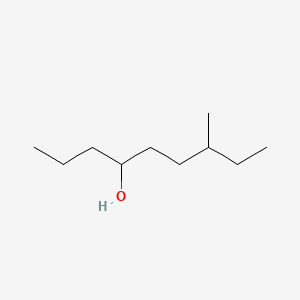
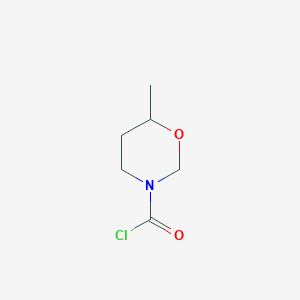





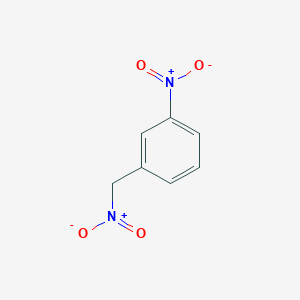

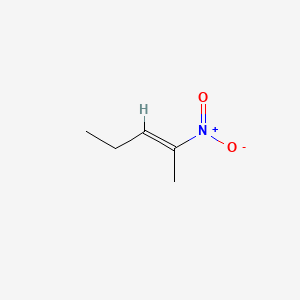
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
